molecular formula C4H7BrO2 B027810 (R)-2-Bromobutanoic acid CAS No. 2681-94-9

(R)-2-Bromobutanoic acid

Cat. No. B027810
CAS RN: 2681-94-9
M. Wt: 167 g/mol
InChI Key: YAQLSKVCTLCIIE-GSVOUGTGSA-N
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Description

Synthesis Analysis

The synthesis of (R)-2-bromobutanoic acid and its derivatives involves various chemical pathways, including enantioselective surface chemistry on chiral surfaces, and chemoenzymatic methods. For instance, the enantioselective surface chemistry of (R)-2-bromobutane on Cu surfaces has been explored, highlighting the impact of surface structure on enantioselectivity during the decomposition of (R)-2-bromobutane to form (R)-2-butyl groups, which further react to produce butene or butane (Rampulla et al., 2006). Additionally, chemoenzymatic synthesis approaches have been employed to produce both enantiomers of related compounds, demonstrating the versatility of synthetic techniques available for halogenated butanoic acids (Andruszkiewicz et al., 1990).

Molecular Structure Analysis

The molecular structure of (R)-2-bromobutanoic acid has been elucidated through X-ray crystallography, revealing details about intermolecular interactions, hydrogen bonding motifs, packing modes, and preferred conformations in the solid state. The analysis indicates that (R)-2-bromobutanoic acid forms homochiral O–H···O hydrogen-bonded carboxylic acid dimers, with a staggered conformation being preferred, despite different crystal environments (Seidel et al., 2020).

Chemical Reactions and Properties

(R)-2-Bromobutanoic acid participates in various chemical reactions, showcasing its versatility as a synthetic intermediate. The compound's reactivity has been exploited in enantioselective and chemoenzymatic reactions to produce valuable chemical entities. The study of its surface chemistry on copper surfaces reveals insights into the desorption, debromination, and further reactions of (R)-2-bromobutane, underscoring the compound's utility in enantioselective synthesis and its sensitivity to surface structure (Rampulla et al., 2006).

Physical Properties Analysis

The physical properties of (R)-2-bromobutanoic acid, such as its crystallization behavior and solid-state structure, are crucial for understanding its behavior in various chemical processes. The detailed structural analysis through X-ray crystallography provides a foundation for predicting and rationalizing the physical properties of (R)-2-bromobutanoic acid and related compounds (Seidel et al., 2020).

Chemical Properties Analysis

The chemical properties of (R)-2-bromobutanoic acid, including its reactivity in enantioselective and chemoenzymatic syntheses, are fundamental to its application in producing pharmaceuticals, agrochemicals, and other industrial chemicals. The ability to selectively synthesize enantiomers and manipulate chemical reactions underscores the compound's importance in synthetic organic chemistry and industrial applications (Andruszkiewicz et al., 1990).

Scientific Research Applications

  • Inhibition of Carboxypeptidase A : A study by Jin et al. (2008) found that the (R)-form of 2-benzyl-5-bromo-4-oxopentanoic acid is significantly more potent than its (S)-form, suggesting its potential role in chelating the zinc ion in the active site of carboxypeptidase A (Jin, Wang, Xuan, Sheng, Wang, & Tian, 2008).

  • Synthesis of Nonnatural Amino Acids : Ciapetti et al. (1998) described 2-Amino-4-bromobutanoic acid as a versatile compound for creating nonnatural amino acids with basic or heterocyclic side chains, as well as for constructing peptidomimetic structures (Ciapetti, Falorni, Mann, & Taddei, 1998).

  • Role in Cell Membrane Ion Channels : A study by Bürger & Seebach (1993) indicated that oligomers of (R)-3-hydroxybutanoic acid enhance cation transport across bulk liquid organic membranes, supporting their potential function in cell membrane ion channels (Bürger & Seebach, 1993).

  • Production of R-2-BBA in Agrochemicals and Pharmaceuticals : Wang et al. (2020) reported that a mutant fluoroacetate dehalogenase effectively resolves rac-2-bromobutyric acid, which is promising for R-2-BBA production, a relevant compound in agrochemicals and pharmaceuticals (Wang, Cheng, Xu, Yang, Wang, Tian, & Qu, 2020).

  • Resolving Complex Organic Compounds : Touet, Ruault, & Brown (2006) demonstrated that (R)-(-)-2-amino-1-benzyloxybutane effectively resolves racemic acids and esters, offering a new method for resolving complex organic compounds (Touet, Ruault, & Brown, 2006).

  • Structural Studies : A study by Seidel et al. (2020) on (R)- and rac-2-bromo-3-methylbutyric acid revealed distinct intermolecular interactions and preferred conformations, important for understanding molecular structures (Seidel, Nöthling, Goddard, & Lehmann, 2020).

Safety And Hazards

“®-2-Bromobutanoic acid” is classified as a dangerous substance. It has hazard statements H302, H314, and H290 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

(2R)-2-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQLSKVCTLCIIE-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Bromobutyric Acid

CAS RN

2681-94-9
Record name alpha-Bromobutyric acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002681949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-bromoglutaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-BROMOBUTYRIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1535W1QTHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.